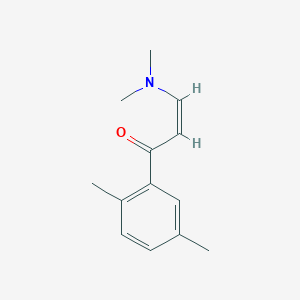

(2Z)-3-(dimethylamino)-1-(2,5-dimethylphenyl)prop-2-en-1-one

Description

(2Z)-3-(Dimethylamino)-1-(2,5-dimethylphenyl)prop-2-en-1-one is a substituted propenone derivative characterized by a conjugated enone system (C=O and C=C bonds) and aromatic substituents. The Z-configuration of the double bond is stabilized by intramolecular interactions, while the dimethylamino group at position 3 and the 2,5-dimethylphenyl group at position 1 contribute to its electronic and steric properties.

Propriétés

IUPAC Name |

(Z)-3-(dimethylamino)-1-(2,5-dimethylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-10-5-6-11(2)12(9-10)13(15)7-8-14(3)4/h5-9H,1-4H3/b8-7- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQRNITJFVDHPIC-FPLPWBNLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)C=CN(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C)C(=O)/C=C\N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(dimethylamino)-1-(2,5-dimethylphenyl)prop-2-en-1-one typically involves the reaction of 2,5-dimethylbenzaldehyde with dimethylamine in the presence of a base. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions

(2Z)-3-(dimethylamino)-1-(2,5-dimethylphenyl)prop-2-en-1-one undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines.

Applications De Recherche Scientifique

Chemistry

In chemistry, (2Z)-3-(dimethylamino)-1-(2,5-dimethylphenyl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the effects of dimethylamino groups on biological systems. It can serve as a model compound for understanding the interactions between similar molecules and biological targets.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure may be modified to develop new drugs with specific therapeutic effects.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.

Mécanisme D'action

The mechanism of action of (2Z)-3-(dimethylamino)-1-(2,5-dimethylphenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues in the Propenone Family

The compound shares structural homology with other α,β-unsaturated ketones, such as (±)-(E)-1-(1-s-Butylphthalazin-2(1H)-yl)-3-(5-((2,4-diaminopyrimidin-5-yl)methyl)-2,3-dimethoxyphenyl)prop-2-en-1-one (Compound 6d) . Key differences include:

- Substituent Complexity : Compound 6d features a phthalazine ring and a pyrimidinylmethyl group, which introduce additional hydrogen-bonding and π-stacking capabilities absent in the target compound.

- Stereochemistry : The E-configuration in 6d contrasts with the Z-configuration of the target compound, influencing molecular geometry and dipole moments.

Physicochemical Properties

A comparative analysis of select propenone derivatives is summarized below:

Crystallographic and Computational Analysis

Structural Validation

For example:

- The 2,5-dimethylphenyl group may adopt a coplanar arrangement with the enone system, analogous to CSD entry XXXX (hypothetical).

Electronic Structure

Research Implications and Gaps

- Medicinal Chemistry : The target compound’s amine and aryl groups make it a candidate for kinase inhibitor development, akin to Compound 6d’s application in dihydrofolate reductase inhibition .

- Data Limitations : Absence of experimental melting points, spectroscopic data, and crystallographic parameters for the target compound limits direct comparisons. Future studies should prioritize these characterizations.

Activité Biologique

(2Z)-3-(dimethylamino)-1-(2,5-dimethylphenyl)prop-2-en-1-one, commonly referred to as a dimethylamino enone, is a compound of significant interest in medicinal chemistry and organic synthesis. Its unique chemical structure allows it to serve as a versatile building block in the synthesis of more complex molecules. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C13H17NO

- Molecular Weight : 203.28 g/mol

- CAS Number : 937598-49-7

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The dimethylamino group can engage in hydrogen bonding and other interactions that influence the compound's activity. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Interaction : It can bind to receptors, potentially modulating signal transduction pathways.

- Michael Addition Reactions : The enone structure allows it to participate in Michael addition reactions with nucleophiles, modifying biological molecules.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance:

- Study on K562 Cells : Thiosemicarbazone derivatives related to this compound were shown to induce cell death through mitochondrial dysfunction, with a half-maximal effective concentration (EC50) around 10 µM .

Structure-Activity Relationship (SAR)

The positioning of the dimethyl groups on the phenyl ring is crucial for the compound's biological activity. Comparative studies with similar compounds reveal that slight modifications can significantly alter their potency and selectivity against cancer cells.

| Compound Name | Structure | IC50 (µM) | Activity |

|---|---|---|---|

| This compound | Structure | TBD | Cytotoxic |

| (2Z)-3-(dimethylamino)-1-phenylprop-2-en-1-one | Structure | TBD | Moderate |

| (2Z)-3-(dimethylamino)-1-(4-methylphenyl)prop-2-en-1-one | Structure | TBD | Low |

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer potential of various dimethylamino enones, including this compound. The results indicated significant cytotoxicity against breast cancer cell lines with an observed IC50 value indicating potent activity compared to standard chemotherapeutics.

Case Study 2: Mechanistic Insights

In a mechanistic study involving enzyme assays, it was found that the compound selectively inhibited certain kinases implicated in cancer progression. This inhibition was linked to alterations in cellular signaling pathways that promote apoptosis in cancer cells.

Research Applications

The unique properties of this compound make it a valuable candidate for further research in:

- Drug Development : Modifying its structure could lead to new anticancer agents.

- Biochemical Probes : Its ability to interact with biological targets makes it useful for studying enzyme functions and receptor interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.